1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Description
1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone (CAS 952183-71-0) is a thiazole-based compound featuring a 4-fluoroanilino substituent at position 2, a methyl group at position 4, and an acetyl group (ethanone) at position 5 of the thiazole ring. Its molecular formula is C₁₂H₁₁FN₂OS, with a molar mass of 266.3 g/mol and a melting point of 217–219°C . The compound is synthesized via condensation reactions involving α-halogenated ketones and substituted triazoles or thiazoles, as described in protocols for analogous structures .
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-7-11(8(2)16)17-12(14-7)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOLFFPQZMWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193634 | |
| Record name | 1-[2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-69-6 | |
| Record name | 1-[2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluoroaniline Group: The fluoroaniline group is introduced via nucleophilic substitution reactions.
Attachment of the Ethanone Moiety: The ethanone group is attached through acylation reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluoroaniline group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Scientific Research Applications
1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving protein interactions and enzyme inhibition.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with target proteins, while the thiazole ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Thiazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituents (Thiazole Positions) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | 952183-71-0 | C₁₂H₁₁FN₂OS | 266.3 | 2-(4-Fluoroanilino), 4-methyl, 5-acetyl | 217–219 |
| 1-(4-Methyl-2-phenylamino-1,3-thiazol-5-yl)-1-ethanone | 31609-42-4 | C₁₂H₁₃N₂OS | 249.3 | 2-Phenylamino, 4-methyl, 5-acetyl | Not reported |
| 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | 54001-07-9 | C₁₂H₁₁ClN₂OS | 282.8 | 2-(4-Chlorophenyl), 4-methyl, 5-acetyl | Not reported |
| 1-(4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl)-1-ethanone | 439112-07-9 | C₁₃H₁₁F₃N₂OS | 300.3 | 2-(4-Trifluoromethylanilino), 4-methyl, 5-acetyl | Not reported |
Key Observations :
- Thermal Stability: The 4-fluoroanilino derivative exhibits a defined melting point (~217°C), suggesting higher crystallinity than uncharacterized analogs .
- Molecular Weight : The trifluoromethyl analog (300.3 g/mol) has the highest molar mass due to the CF₃ group, which may impact solubility and pharmacokinetics .
Computational and Analytical Studies
- Docking Studies: AutoDock4 simulations suggest that the 4-fluoroanilino group enhances hydrogen bonding with protein targets compared to non-halogenated analogs .
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